3-Phenylchroman-6-ol
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Overview
Description
3-Phenylchroman-6-ol is a phenolic compound characterized by a chroman ring structure with a phenyl group attached at the third position and a hydroxyl group at the sixth position. This compound belongs to the class of flavonoids, which are known for their diverse biological activities and presence in various natural sources.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylchroman-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a three-component reaction involving 3-formylchromones, malononitrile or alkyl cyanoacetate, and cyclic 1,3-diones in the presence of a catalytic amount of potassium carbonate in aqueous media .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylchroman-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: Quinones derived from this compound can be reduced back to hydroquinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
3-Phenylchroman-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and potential to scavenge free radicals.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Phenylchroman-6-ol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Enzyme Modulation: It can modulate the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase.
Signal Transduction: It may influence signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
3-Phenylchroman-6-ol can be compared with other phenolic compounds and flavonoids:
Similar Compounds: Includes flavonoids like quercetin, kaempferol, and catechin, which also possess antioxidant and anti-inflammatory properties.
Uniqueness: The specific arrangement of the phenyl and hydroxyl groups in this compound confers unique chemical reactivity and biological activity, distinguishing it from other flavonoids.
Properties
Molecular Formula |
C15H14O2 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3-phenyl-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C15H14O2/c16-14-6-7-15-12(9-14)8-13(10-17-15)11-4-2-1-3-5-11/h1-7,9,13,16H,8,10H2 |
InChI Key |
QLVLWWQJYGXPQE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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